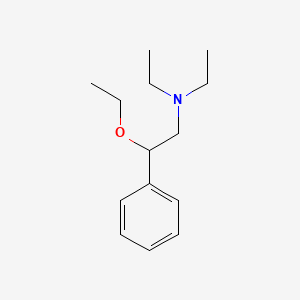
Phenethylamine, beta-ethoxy-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, beta-ethoxy-N,N-diethyl- is a substituted phenethylamine, a class of compounds known for their psychoactive and stimulant effects. This compound is structurally related to phenethylamine, a natural monoamine alkaloid that functions as a neuromodulator or neurotransmitter in the mammalian central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, beta-ethoxy-N,N-diethyl- typically involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phenethylamine, beta-ethoxy-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, beta-ethoxy-N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter release and its potential as a neuromodulator.
Industry: Used in the formulation of dietary supplements and performance-enhancing products.
Mechanism of Action
Phenethylamine, beta-ethoxy-N,N-diethyl- exerts its effects by interacting with various molecular targets in the central nervous system. It primarily acts as a neuromodulator, influencing the release of neurotransmitters such as dopamine and norepinephrine . The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and stimulant effects .
Comparison with Similar Compounds
Phenethylamine, beta-ethoxy-N,N-diethyl- is structurally similar to other substituted phenethylamines, such as:
N,N-Diethylphenethylamine: Shares similar stimulant effects but differs in the position of the ethoxy group.
N-Ethyl-α-ethyl-phenethylamine: Another substituted phenethylamine with similar chemical and biological properties.
β-Methylphenethylamine: Known for its cardiovascular stimulant effects and used in dietary supplements.
Properties
CAS No. |
4152-26-5 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-ethoxy-N,N-diethyl-2-phenylethanamine |
InChI |
InChI=1S/C14H23NO/c1-4-15(5-2)12-14(16-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChI Key |
NOGFDYMKSGPOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
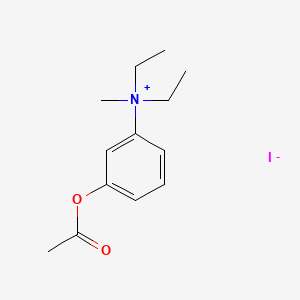

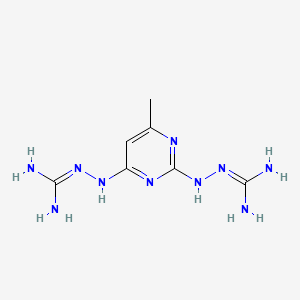
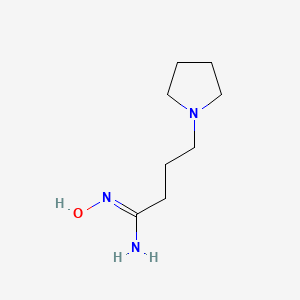
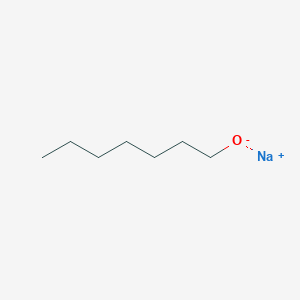


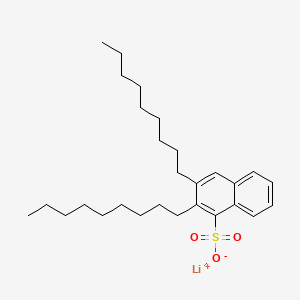
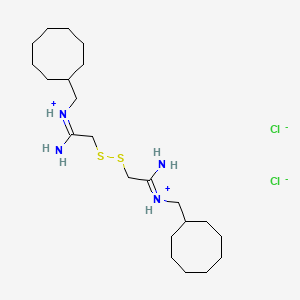
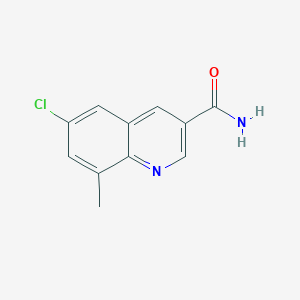
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
